

2,4-Dichloro-3-fluorobenzonitrile structural information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dichloro-3-fluorobenzonitrile**

Cat. No.: **B062818**

[Get Quote](#)

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of a molecule is intrinsically linked to its structure. Halogenated benzonitriles are a cornerstone class of intermediates, offering a synthetically versatile scaffold for the construction of complex molecular architectures. Among these, **2,4-Dichloro-3-fluorobenzonitrile** (CAS No. 161612-68-6) emerges as a compound of significant interest. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring—creates a unique electronic and steric profile that dictates its reactivity and potential applications. This guide provides a comprehensive exploration of the structural information of **2,4-Dichloro-3-fluorobenzonitrile**, synthesizing publicly available data with expert interpretation to serve as a vital resource for researchers, scientists, and drug development professionals. Our objective is not merely to present data, but to illuminate the causal relationships between structure and properties, thereby empowering more informed and efficient scientific inquiry.

Core Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. **2,4-Dichloro-3-fluorobenzonitrile** is a distinct molecule whose identity is established by a set of unique identifiers and physical characteristics.

Molecular Identity

The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for **2,4-Dichloro-3-fluorobenzonitrile** are summarized below.

Identifier	Value	Source
IUPAC Name	2,4-Dichloro-3-fluorobenzonitrile	Internal Nomenclature
CAS Number	161612-68-6	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₂ Cl ₂ FN	[2] [3] [4]
Molecular Weight	190.00 g/mol	[2] [3]
SMILES String	C1=CC(=C(C(=C1C#N)Cl)F)Cl	[2]
InChIKey	QWGPQHZYZNHITN-UHFFFAOYSA-N	[2]

Physicochemical Characteristics

The physical state, solubility, and thermal properties of a compound dictate its handling, storage, and reaction conditions. **2,4-Dichloro-3-fluorobenzonitrile** is a stable crystalline solid under standard conditions.

Property	Value	Source
Appearance	White to off-white solid	[5]
Melting Point	48 - 52 °C	[5]
Boiling Point	242 - 244 °C	[5]
Density	~1.47 g/cm ³	[5]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene).	[5]
Storage	Store in a cool, dry, well-ventilated area in a tightly-sealed container. [4] [5]	

The structural arrangement of the molecule, depicted below, provides the foundational context for all subsequent data.

Caption: 2D structure of **2,4-Dichloro-3-fluorobenzonitrile**.

Spectroscopic and Structural Elucidation

Spectroscopic analysis provides a fingerprint of a molecule's structure, revealing the connectivity of atoms and the nature of their chemical environment. While a complete, published dataset for **2,4-dichloro-3-fluorobenzonitrile** is not fully consolidated in the literature, we can infer its expected spectral characteristics based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. The proton at position 5 (H-5) would be adjacent

to a chlorine atom, while the proton at position 6 (H-6) is adjacent to the nitrile group. Both protons will exhibit splitting patterns (coupling) due to the neighboring fluorine atom and each other. The precise chemical shifts and coupling constants are diagnostic of the substitution pattern. A publicly available spectrum confirms the presence of signals in the aromatic region.[6]

- ^{13}C NMR: The carbon NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule.
 - Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-150 ppm). The carbons directly bonded to the electronegative halogens (C-2, C-3, C-4) will be significantly influenced. Specifically, the carbon bonded to fluorine (C-3) will appear as a doublet due to $^1\text{J}(\text{C-F})$ coupling, a key diagnostic feature. The other carbons will also show smaller couplings to the fluorine atom (^2J , ^3J).
 - Nitrile Carbon: The nitrile carbon ($\text{C}\equiv\text{N}$) will appear as a singlet in the 115-125 ppm range, characteristically less deshielded than carbonyl carbons.[7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing crucial information about the functional groups present.

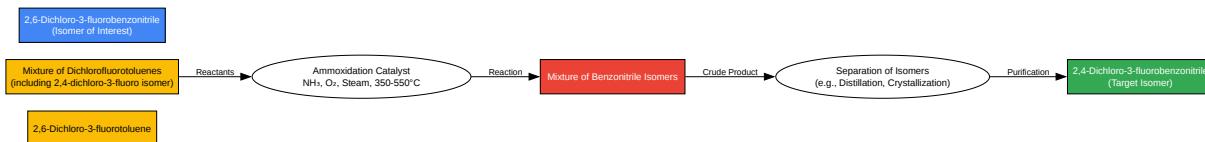
- $\text{C}\equiv\text{N}$ Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm^{-1} , which is characteristic of an aromatic nitrile.[7]
- C-Cl Stretch: Strong absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm^{-1} .
- C-F Stretch: A strong band for the C-F bond should appear in the 1000-1300 cm^{-1} region.
- Aromatic C=C Stretch: Multiple bands of variable intensity will be present between 1400-1600 cm^{-1} , confirming the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which can be used to confirm its structure.

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum will show a complex molecular ion peak cluster. Due to the presence of two chlorine atoms, which have two common isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pattern of three peaks (M^+ , $M+2$, $M+4$) with relative intensities of approximately 9:6:1. For a molecular formula of $\text{C}_7\text{H}_2\text{Cl}_2\text{FN}$, the nominal mass is 189, so peaks would be expected around m/z 189, 191, and 193.
- Fragmentation: Common fragmentation pathways would involve the loss of chlorine atoms and the nitrile group, leading to characteristic daughter ions.

Molecular Geometry and Crystal Structure


While a specific single-crystal X-ray diffraction study for **2,4-dichloro-3-fluorobenzonitrile** is not publicly available, its solid-state geometry can be predicted. The benzene ring will be planar. The substituents will cause minor distortions in the bond angles of the ring from the ideal 120° due to steric and electronic effects. Studies on similar fluorinated benzonitriles, such as 4-amino-3,5-difluorobenzonitrile, show that electronegative fluorine substituents can cause significant distortion of phenyl ring bond angles.^{[8][9]} In the crystal lattice, molecules would likely pack in a way that maximizes intermolecular interactions, potentially including dipole-dipole interactions and π -stacking of the aromatic rings.^[8]

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of **2,4-dichloro-3-fluorobenzonitrile** is key to its effective use as a chemical intermediate. It is typically synthesized through multi-step processes involving halogenation and cyanation of benzene derivatives.

Synthetic Pathways

One plausible industrial synthesis route involves the ammonoxidation of a corresponding toluene derivative. A patented process describes the joint ammonoxidation of a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene to yield a mixture of the corresponding benzonitriles, which are then separated.^[10] Another approach involves halogen exchange (halex) reactions, where a more easily installed halogen is replaced with fluorine using a fluoride salt.^[11]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of substituted benzonitriles via ammoxidation.
[10]

Chemical Reactivity

The reactivity of **2,4-dichloro-3-fluorobenzonitrile** is governed by its functional groups:

- Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine or react with organometallic reagents to form ketones.
- Aromatic Halogens: The chlorine and fluorine atoms on the ring are subject to nucleophilic aromatic substitution (S_nAr). The positions of these halogens are activated by the electron-withdrawing nitrile group. The relative reactivity of the halogens (F vs. Cl) in S_nAr reactions depends on the specific nucleophile and reaction conditions, though fluorine is often more labile in such reactions. This differential reactivity allows for sequential, site-selective substitution, making it a valuable building block for complex molecules.[12]

Experimental Protocol: NMR Sample Preparation and Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and standardized protocol is essential. The following procedure is designed for the structural confirmation of a research-grade sample of **2,4-dichloro-3-fluorobenzonitrile**.

Objective: To acquire ¹H and ¹³C NMR spectra for structural verification and purity assessment.

Materials:

- **2,4-Dichloro-3-fluorobenzonitrile** sample (5-10 mg)
- Deuterated chloroform (CDCl_3) with 0.03% TMS, NMR grade
- 5 mm NMR tube, clean and dry
- Pasteur pipette
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz)

Methodology:

- Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial. Rationale: This amount provides sufficient concentration for ^1H NMR and allows for a reasonable acquisition time for ^{13}C NMR without saturation issues.
- Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl_3 to the vial. Rationale: CDCl_3 is a common, relatively non-polar solvent that effectively dissolves many organic compounds and has a simple deuterium lock signal. Tetramethylsilane (TMS) is included as the internal standard for chemical shift referencing (0.00 ppm).
- Dissolution: Cap the vial and gently vortex for 30-60 seconds until the sample is completely dissolved. Visually inspect for any particulate matter. Rationale: Complete dissolution is critical for obtaining sharp, well-resolved NMR signals. Inhomogeneity in the sample leads to line broadening.
- Transfer to NMR Tube: Carefully transfer the solution into the 5 mm NMR tube using a Pasteur pipette. Ensure the final liquid height is approximately 4-5 cm. Rationale: This height ensures the sample is centered within the detection coils of the NMR probe for optimal signal detection and shimming.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl_3 . Perform automatic or manual shimming to optimize the magnetic field

homogeneity. Rationale: Locking provides a stable magnetic field, while shimming minimizes field distortions, resulting in narrow and symmetrical peaks.

- ^1H NMR Acquisition:
 - Acquire a standard 1D proton spectrum.
 - Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
 - Self-Validation: The resulting spectrum should show signals only in the aromatic region, integrating to two protons. The TMS signal should be sharp and at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.
 - Self-Validation: The spectrum should show exactly seven carbon signals (excluding the solvent triplet for CDCl_3 at ~77 ppm). The C-F coupling on the C-3 signal should be clearly visible.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal for ^1H or the CDCl_3 solvent peak for ^{13}C . Integrate ^1H signals and pick all peaks in both spectra.

Conclusion

2,4-Dichloro-3-fluorobenzonitrile is a well-defined chemical intermediate with a unique structural and electronic profile. Its identity is confirmed by a specific combination of spectroscopic data, and its reactivity is dictated by the interplay of its nitrile and halogen substituents. This guide has provided a framework for understanding its core structural information, from basic identifiers to the nuances of its spectroscopic signature and synthetic utility. For researchers in medicinal and materials chemistry, a thorough grasp of these

structural details is not merely academic; it is the essential foundation for designing innovative synthetic strategies and creating novel, high-value molecules.

References

- 161612-68-6|**2,4-Dichloro-3-fluorobenzonitrile**|BLD Pharm. BLD Pharm. [URL: <https://www.bldpharm.com/products/161612-68-6.html>]
- **2,4-Dichloro-3-fluorobenzonitrile** - AbacipharmTech. AbacipharmTech. [URL: <https://www.abacipharmtech.com/product/24-dichloro-3-fluorobenzonitrile-cas-161612-68-6>]
- **2,4-Dichloro-3-Fluorobenzonitrile** - Methylamine Supplier. Nanjing Finechem Holding Co., Limited. [URL: <https://www.nj-finechem.com/products/2-4-dichloro-3-fluorobenzonitrile/>]
- 161612-68-6(**2,4-Dichloro-3-fluorobenzonitrile**) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8286505_EN.htm]
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. SAGE Publications Inc. [URL: <https://journals.sagepub.com/doi/abs/10.3184/174751912X13390021312384>]
- US Patent 5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. Google Patents. [URL: <https://patents.google.com/patent/US5670694A>]
- **2,4-Dichloro-3-fluorobenzonitrile** Two Chongqing Chemdad Co. Chongqing Chemdad Co., Ltd. [URL: <https://www.chemdad.com/2-4-dichloro-3-fluorobenzonitrile-cas-161612-68-6-item/>]
- 2,4-Dichlorobenzotrifluoride 98 320-60-5. Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/235194>]
- 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050. PubChem, National Center for Biotechnology Information. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/81050>]
- 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545. PubChem, National Center for Biotechnology Information. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/77545>]
- US Patent 5466859A - Process for preparing fluorobenzonitriles. Google Patents. [URL: <https://patents.google.com/patent/US5466859A>]
- 3-Fluorobenzonitrile 98 403-54-3. Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/241852>]
- Chem 117 Reference Spectra Spring 2011. Not specified. [URL: <https://www.csun.edu/~hcchm001/chem117/refspec.pdf>]
- **2,4-Dichloro-3-fluorobenzonitrile**(161612-68-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_161612-68-6_1HNMR.htm]
- 2,4-Dichlorobenzonitrile. NIST WebBook, SRD 69. [URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C6574987&Type=MASS>]

- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [URL: <https://www.rsc.org>]
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile. Google Patents. [URL: <https://patents.google.com/patent/CN108409605B>]
- WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile. Google Patents. [URL: <https://patents.google.com/patent/WO2020102716A1>]
- 3-Fluorobenzonitrile(403-54-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_403-54-3_1HNMR.htm]
- 2,4-Dichloro-3,5-dinitro-benzotrifluoride. Konson chemical. [URL: <https://www.konsonchem.com/pro/2-4-dichloro-3-5-dinitro-benzotrifluoride.html>]
- Chemical Safety Data Sheet MSDS / SDS - **2,4-Dichloro-3-fluorobenzonitrile**. ChemicalBook. [URL: <https://www.chemicalbook.com/MSDS/161612-68-6.htm>]
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.... IUCr Journals. [URL: <https://journals.iucr.org/e/issues/2022/10/00/dz5179/index.html>]
- 3-Fluorobenzonitrile | 403-54-3. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: <https://www.tcichemicals.com/IN/en/p/F0141>]
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications. [URL: <https://pubs.acs.org/doi/10.1021/acs.organomet.8b00862>]
- Mastering Organic Synthesis: The Essential Role of 2,4-Dichloro-3,5-dinitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. [URL: <https://www.inno-pharmchem.com/news/mastering-organic-synthesis-the-essential-role-of-2-4-dichloro-3-5-dinitrobenzotrifluoride-73899163.html>]
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information (PMC). [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956942/>]
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information (PMC). [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9529202/>]
- 2,4-Dichlorobenzotrifluoride | 320-60-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2704328.htm]
- 4-Fluorobenzonitrile | C7H4FN | CID 14517. PubChem, National Center for Biotechnology Information. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/14517>]
- NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]

- 2,4-Dichloro-5-fluorobenzonitrile (CAS 128593-93-1) Properties. Chemcasts. [URL: <https://chemcasts.com/compound/2,4-dichloro-5-fluorobenzonitrile-cas-128593-93-1>]
- 4-Fluorobenzonitrile. Chem-Impex. [URL: <https://www.chemimpex.com/products/01262>]
- Cas 117482-84-5,3-Chloro-4-fluorobenzonitrile. LookChem. [URL: <https://www.lookchem.com/cas-117/117482-84-5.html>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 161612-68-6|2,4-Dichloro-3-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 2,4-Dichloro-3-fluorobenzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 161612-68-6 CAS MSDS (2,4-Dichloro-3-fluorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,4-Dichloro-3-fluorobenzonitrile Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 2,4-Dichloro-3-Fluorobenzonitrile Manufacturer & Supplier China | Properties, Applications, Safety Data | High Quality Chemical Products [nj-finechem.com]
- 6. 2,4-Dichloro-3-fluorobenzonitrile(161612-68-6) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 11. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2,4-Dichloro-3-fluorobenzonitrile structural information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062818#2-4-dichloro-3-fluorobenzonitrile-structural-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com